Product packaging for Kunitz-type serine protease inhibitor 1(Cat. No.:)

Kunitz-type serine protease inhibitor 1

Cat. No.: B1576269
Attention: For research use only. Not for human or veterinary use.
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Description

Kunitz-type serine protease inhibitor 1 is a reagent for life science research. Kunitz-type inhibitors are a major group of ubiquitous protease inhibitors found across the evolutionary tree, characterized by a conserved motif of approximately 60 amino acids stabilized by three disulfide bonds . These inhibitors function through a canonical mechanism, where their inhibitory specificity is primarily determined by the particular amino acids at the reactive sites . This makes them powerful tools for studying protease activity and function. In research settings, Kunitz-type inhibitors like this one are valuable for their role in regulating key biological processes. Studies on related Kunitz proteins have shown potent activity against serine proteases such as trypsin, chymotrypsin, plasmin, and human neutrophil elastase . Beyond their classical role, some Kunitz-type inhibitors exhibit a unique dual function, also acting as potent blockers of voltage-gated potassium (Kv) channels, including Kv1.1, Kv1.2, and Kv1.6, with IC50 values in the nanomolar range . This bifunctional nature makes them intriguing subjects for neurobiological and pharmacological research. The stable, standalone Kunitz domain serves as an excellent framework for biopharmaceutical development, and several Kunitz-derived peptides have been advanced as candidate drugs . This product, this compound, is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Antibacterial

sequence

PVVDTTGNNPLQQQEEYYV

Origin of Product

United States

Scientific Research Applications

Biomedical Applications

KSTIs have been recognized for their potential in therapeutic settings, particularly in the modulation of proteolytic processes involved in disease mechanisms.

Antifibrinolytic Agents

Kunitz-type inhibitors have shown promise as antifibrinolytic agents. For instance, the spider-derived Kunitz-type serine protease inhibitor AvKTI has demonstrated strong inhibitory activity against plasmin, a key enzyme in the fibrinolytic pathway, with a KiK_i value of 4.89 nM. This positions AvKTI as a candidate for reducing excessive bleeding during surgeries or trauma situations .

Cancer Therapy

The ability of KSTIs to inhibit serine proteases has implications in cancer therapy. Proteases such as plasmin and kallikrein are involved in tumor progression and metastasis. By inhibiting these enzymes, KSTIs could potentially slow down or prevent cancer spread. For example, ShPI-1 from the sea anemone has been identified as a potent inhibitor of several serine proteases relevant to cancer biology .

Vaccine Development

KSTIs are being explored as components in vaccine formulations against parasitic infections like schistosomiasis. Peptides derived from KSTIs have been synthesized and tested for their ability to elicit immune responses, showing potential as vaccine candidates . The protective efficacy of these peptides is currently being evaluated in clinical trials.

Agricultural Biotechnology

In agriculture, KSTIs are utilized to enhance crop resistance against pests and diseases.

Pest Resistance

KSTIs derived from plants have been used to develop genetically modified crops that exhibit increased resistance to insect pests by inhibiting digestive serine proteases in herbivorous insects. For example, soybean trypsin inhibitors (STI) have been successfully incorporated into crops to deter pest feeding and improve crop yield .

Biopesticides

Research is ongoing into the use of KSTIs as biopesticides due to their ability to disrupt the digestive processes of target pests without harming beneficial insects or the environment . This application highlights the dual role of KSTIs in both protecting crops and promoting sustainable agricultural practices.

Structural Insights and Mechanistic Understanding

Understanding the structural characteristics and mechanisms of action of KSTIs is crucial for their application development.

Structural Features

KSTIs typically consist of approximately 60 amino acids with a characteristic Kunitz domain featuring three disulfide bridges that confer stability . The presence of conserved cysteine residues is critical for their inhibitory function against specific serine proteases.

Mechanism of Inhibition

KSTIs function primarily through competitive inhibition mechanisms, where they bind to the active sites of serine proteases, preventing substrate access. This has been demonstrated through various kinetic studies that reveal the tight-binding nature of these inhibitors .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of KSTIs:

StudySourceFindings
AvKTI CharacterizationPLOS ONEIdentified as a potent plasmin and elastase inhibitor with applications in surgery .
ShPI-1 FunctionalityPMCDemonstrated broad-spectrum inhibition against various serine proteases relevant to cancer therapy .
Vaccine DevelopmentMDPIExplored peptide epitopes from KSTIs for immunogenicity against schistosomiasis .

Chemical Reactions Analysis

Mechanism of Action

Kunitz-type serine protease inhibitors (KSPIs) function as competitive inhibitors by forming non-covalent, reversible complexes with the active site of serine proteases. The inhibition mechanism involves the reactive site loop (RCL) of the inhibitor, which binds to the enzyme in a substrate-like manner. The critical P1 residue in the RCL determines specificity:

  • Trypsin-like proteases (trypsin, plasmin, kallikrein) require Arg or Lys at P1 .

  • Chymotrypsin-like proteases (chymotrypsin, neutrophil elastase) prefer Leu, Met, or other hydrophobic residues at P1 .

The interaction involves hydrogen bonding and hydrophobic interactions between the inhibitor’s RCL and the protease’s S1 pocket . For example, ShPI-1A (a sea anemone-derived KSPI) binds trypsin-like enzymes via Lys13 at P1, achieving tight-binding inhibition with KiK_i
values ≤ 107^{-7}
M .

Structural Basis of Inhibition

The Kunitz domain consists of α-helices and antiparallel β-sheets stabilized by three disulfide bonds . The RCL forms an anti-parallel β-sheet with the protease, creating a stable complex without covalent bonds . Molecular docking studies reveal that lysine residues in the RCL interact with negatively charged subsites (S1, S2, S3) of the protease, enhancing binding affinity .

Key structural features :

  • Reactive site loop (RCL) : Contains the critical P1 residue and flanking amino acids that stabilize binding .

  • Disulfide bonds : Maintain the rigid structure necessary for protease recognition .

Inhibition Constants (KiK_iKi

) and Specificity
| Inhibitor | Target Protease | KiK_i
(M) | Reference |
|----------------|--------------------------|------------------------|-----------|
| ShPI-1A | Pancreatic trypsin | 9.2×1089.2\times 10^{-8}
| |
| ShPI-1A | Human neutrophil elastase | 3.8×1083.8\times 10^{-8}
| |
| FhKT1.3 | Trypsin | 1.8×1091.8\times 10^{-9}
| |
| FhKT1.1 | F. hepatica cathepsin L | 0.6×1090.6\times 10^{-9}
| |
| EgKI-1 | Neutrophil elastase | 1.2×1071.2\times 10^{-7}
| |

Notable trends :

  • Tighter binding occurs with proteases that have complementary S1 pocket residues (e.g., trypsin’s Arg preference vs. kallikrein’s Ala substitution) .

  • Some inhibitors, like FhKT1.3, exhibit dual specificity for cysteine (cathepsin L) and serine proteases .

Chemical Reactions and Reversibility

The inhibition reaction is reversible and substrate-dependent:

Enzyme+InhibitorEnzyme Inhibitor ComplexKi=[Enzyme][Inhibitor][Complex]\text{Enzyme}+\text{Inhibitor}\rightleftharpoons \text{Enzyme Inhibitor Complex}\quad K_i=\frac{[\text{Enzyme}][\text{Inhibitor}]}{[\text{Complex}]}

Substrate addition destabilizes the complex due to competition for the active site . For example, ShPI-1A’s inhibition of trypsin is reversible, with fractional enzymatic activity increasing at higher substrate concentrations .

Kinetic analysis :

  • Uncompetitive inhibition : Observed in elastase-1 inhibition by a D. polylepis venom-derived Kunitz peptide (Ki=8μMK_i=8\mu M
    ) .

  • Competitive inhibition : Dominant mechanism for most KSPIs, as seen in ShPI-1A’s interaction with trypsin-like enzymes .

Table 1: Structural Determinants of Kunitz-Type Inhibitors

FeatureRoleExample
P1 residueProtease specificityLys13 (trypsin-like)
Disulfide bondsStructural stabilityThree bonds in BPTI
RCL conformationBinding affinityAnti-parallel β-sheet

Table 2: Comparative KiK_iKi

Values Across Proteases
| Protease | KiK_i
(M) | Inhibitor |
|-----------------------|-----------------------------|-------------------------------|
| Trypsin | 9.2×1089.2\times 10^{-8}
| ShPI-1A |
| Chymotrypsin | 3.8×1083.8\times 10^{-8}
| ShPI-1A |
| Cathepsin L | 0.6×1090.6\times 10^{-9}
| FhKT1.1 |
| Kallikrein | 1.2×1071.2\times 10^{-7}
| EgKI-1 |

Comparison with Similar Compounds

Structural Features

Kunitz-type inhibitors share a conserved scaffold stabilized by three disulfide bonds and a reactive loop (P1-P1') that determines protease specificity.

Inhibitor Source Key Structural Features P1 Residue Reference
SPINT1 Humans Two Kunitz domains, LDLRA domain; isoforms vary in UTRs and coding regions Variable
BPTI Bovine pancreas Single Kunitz domain; broad specificity (trypsin, chymotrypsin, elastase) Lysine
Cerastokunin Marine snail Dual-function: inhibits thrombin, factor Xa, and platelets Arginine
AvKTI Spider (A. ventricosus) Inhibits plasmin, elastase; contains pro-peptide and O-glycosylation Lysine
ShPI-1 Sea anemone Bifunctional: blocks Kv channels and serine proteases (e.g., trypsin) Lysine

Key Observations :

  • SPINT1 ’s dual Kunitz domains and LDLRA module enable multitarget regulation, unlike single-domain inhibitors like BPTI or ShPI-1.
  • P1 residue variability (e.g., lysine in BPTI vs. arginine in Cerastokunin) dictates protease selectivity .

Functional Specificity and Targets

Inhibitor Primary Targets Biological Roles Biomedical Relevance Reference
SPINT1 Matriptase, HGFA Regulates HGF signaling, epithelial barrier maintenance, cancer metastasis Potential target in colorectal cancer
BPTI Trypsin, chymotrypsin, elastase Digestion regulation, nitric oxide synthase inhibition, K+ channel modulation Anti-inflammatory, neuroprotection
HAI-1 Matriptase, hepsin Suppresses HGF activation, tumor suppression Linked to prostate cancer progression
AvKTI Plasmin, elastase Antifibrinolytic, anti-inflammatory Therapeutic candidate for thrombosis
TFPI-2 Plasmin, MMPs Extracellular matrix stability, atherosclerosis prevention Biomarker for cardiovascular diseases

Key Observations :

  • SPINT1 and HAI-1 share overlapping targets (matriptase) but differ in tissue distribution and isoform complexity .
  • AvKTI uniquely inhibits plasmin and elastase, unlike most spider-derived Kunitz inhibitors, which primarily block ion channels .

Stability and Engineering

  • SPINT1: Naturally stable due to disulfide bonds but susceptible to proteolytic cleavage in its reactive loop. No engineered variants reported .
  • Engineered BPTI : Disulfide bond engineering (e.g., C14–C38 stabilization) enhances resistance to mesotrypsin cleavage and increases affinity .
  • ShPI-1: Marine-derived stability allows applications in biotechnology (e.g., anti-parasitic agents) .

Evolutionary and Pharmacological Insights

  • Marine vs. Terrestrial Inhibitors : Sea anemone Kunitz inhibitors (e.g., ShPI-1) exhibit dual functionality (protease inhibition and K+ channel blocking), a trait rare in mammalian inhibitors like SPINT1 .
  • Therapeutic Potential: SPINT1’s role in cancer makes it a biomarker for metastasis, while AvKTI’s antifibrinolytic activity suggests utility in thrombosis treatment .

Preparation Methods

Extraction and Initial Purification from Natural Sources

The classical approach to preparing Kunitz-type serine protease inhibitors involves extraction from biological tissues or organisms known to express these proteins abundantly.

  • Source Selection : Mature leaves of plants such as Ricinus communis have been used as a source for serine protease inhibitors, including Kunitz-type inhibitors (designated as RfIP1). Similarly, spider venom and black fly salivary glands have been sources for Kunitz-type inhibitors with unique properties.

  • Extraction Buffer : Typically, a phosphate buffer (0.1 M, pH 7.0) is used to extract the crude protein mixture from plant or animal tissues. This buffer maintains protein stability and activity during extraction.

  • Crude Extract Preparation : The tissue is homogenized and centrifuged to remove debris, yielding a clear crude extract containing the protease inhibitor.

  • Protease Inhibitor Activity Assay : The activity is measured by mixing the extract with trypsin and a substrate such as casein, followed by incubation and reaction termination with trichloroacetic acid (TCA). The absorbance of the supernatant at 280 nm reflects the degree of protease inhibition.

Fractionation and Purification Techniques

To isolate Kunitz-type serine protease inhibitor 1 to homogeneity, several fractionation steps are employed:

Step Method/Condition Outcome/Notes
Ammonium sulfate fractionation 30–75% saturation, centrifugation at 12,000 rpm for 30 min Precipitates proteins including inhibitors; removes unwanted proteins
Ethanol precipitation 50–90% ethanol saturation, centrifugation Concentrates protease inhibitors; retains ~55% activity
Heat treatment Incubation at 70 °C for 30 min, centrifugation Denatures heat-labile proteins, enriching heat-stable Kunitz inhibitors
Gel filtration chromatography Sephadex G-50 column chromatography Final purification step; separates by molecular size, yielding ~22.5 kDa pure inhibitor

These steps result in a purified Kunitz-type serine protease inhibitor with enhanced specific activity and stability.

Recombinant Expression and Site-Directed Mutagenesis

Advances in molecular biology have enabled the recombinant production of Kunitz-type inhibitors, facilitating detailed functional studies and large-scale preparation.

  • Gene Cloning and Expression : The gene encoding this compound is cloned into expression vectors and expressed in bacterial or eukaryotic systems. For example, recombinant forms of Fasciola hepatica Kunitz-type inhibitors (FhKT1 variants) have been produced to study their inhibitory specificity.

  • Site-Directed Mutagenesis : The reactive site loop, particularly the P1 residue, is critical for protease specificity. Mutations at this site (e.g., Leu to Arg) can alter inhibitory activity from cysteine proteases to serine proteases like trypsin.

  • Purification of Recombinant Proteins : Recombinant inhibitors are purified using affinity chromatography and gel filtration, ensuring correct folding and disulfide bond formation characteristic of Kunitz inhibitors.

Chemical Synthesis of Peptides Derived from Kunitz-Type Inhibitors

Short peptides corresponding to functional epitopes of Kunitz-type inhibitors can be chemically synthesized for research and therapeutic applications.

  • Solid-Phase Peptide Synthesis : Using t-Boc or Fmoc strategies, peptides representing T-cell and B-cell epitopes of Kunitz inhibitors are synthesized on resin supports.

  • Purification and Characterization : Synthetic peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by MALDI-TOF mass spectrometry.

  • Functional Testing : These peptides are tested for immunogenicity and inhibitory activity, serving as vaccine candidates or functional mimetics.

Structural and Functional Characterization

  • Molecular Weight and Sequence : Typical Kunitz-type inhibitors have molecular weights around 20–22 kDa and contain six conserved cysteine residues forming three disulfide bridges, crucial for stability.

  • Activity Assays : Inhibitory activity against serine proteases such as trypsin and chymotrypsin is assessed by standard enzymatic assays measuring substrate cleavage inhibition.

  • Thermal and pH Stability : Kunitz inhibitors generally maintain activity over a broad pH range and moderate temperatures. Stability can be enhanced by additives like bovine serum albumin, CaCl2, and sorbitol.

Data Summary Table: Preparation Methods and Characteristics of this compound

Preparation Step Conditions/Method Resulting Characteristics Reference
Extraction 0.1 M phosphate buffer, pH 7.0 Crude extract with protease inhibitory activity
Ammonium sulfate fractionation 30–75% saturation, centrifugation Partial purification, protein precipitation
Ethanol precipitation 50–90% ethanol saturation Concentration of inhibitor, ~55% recovery
Heat treatment 70 °C for 30 min Enrichment of heat-stable inhibitor
Gel filtration chromatography Sephadex G-50 column Homogeneous inhibitor, ~22.5 kDa
Recombinant expression Cloning in bacterial/eukaryotic systems Production of variants with altered specificity
Site-directed mutagenesis P1 residue substitution (Leu ↔ Arg) Modulation of protease specificity
Chemical peptide synthesis Solid-phase synthesis, RP-HPLC purification Synthetic epitopes for functional studies

Q & A

Q. What are the defining structural features of Kunitz-type serine protease inhibitor 1 (SPINT1), and how do they enable protease inhibition?

SPINT1 contains one or more Kunitz domains, characterized by three conserved disulfide bonds that stabilize the tertiary structure, forming a β-sheet scaffold. These domains bind serine proteases through a substrate-like mechanism, blocking catalytic activity . Structural determination methods such as X-ray crystallography (e.g., resolving disulfide bridge chiralities in recombinant SPINT1 analogs) and NMR spectroscopy are critical for mapping inhibitory interfaces .

Q. In which physiological and pathological processes is SPINT1 implicated?

SPINT1 regulates hepatocyte growth factor (HGF) activation, blood coagulation, tumor immunity, and inflammation. It inhibits matriptase and HGF activator, impacting epithelial integrity and cancer progression (e.g., SPINT1 overexpression correlates with metastasis in thyroid cancer) . Functional studies often use siRNA knockdowns or transgenic models to validate these roles .

Q. What are the standard methodologies for detecting and quantifying SPINT1 in biological samples?

Sandwich ELISA is widely used, employing paired antibodies targeting distinct SPINT1 epitopes. For example, assays with sensitivities as low as 0.156 ng/mL and dynamic ranges of 0.625–40 ng/mL are validated for serum, plasma, and tissue homogenates . Western blotting with anti-SPINT1 antibodies and RT-qPCR for mRNA quantification are complementary approaches .

Advanced Research Questions

Q. How do the two Kunitz domains (Kunitz I and II) in SPINT1 differ in their inhibitory mechanisms and substrate specificities?

Kunitz I is the primary functional domain for inhibiting HGF activator and matriptase, while Kunitz II exhibits weak activity against these targets but retains trypsin inhibition. Domain-swapping mutagenesis and kinetic assays (e.g., measuring KiK_i values) reveal that spatial proximity of the domains may sterically hinder simultaneous protease binding . Structural studies using chimeric proteins or domain deletions further dissect these roles .

Q. How can researchers resolve contradictory data on SPINT1’s inhibitory efficacy across experimental models?

Discrepancies may arise from post-translational modifications (e.g., glycosylation), species-specific protease interactions, or differential ectodomain shedding. For example, membrane-bound SPINT1 isoforms show distinct activity compared to soluble forms. Experimental validation should include:

  • Comparative assays across cell types (e.g., epithelial vs. non-epithelial) .
  • Proteomic profiling to identify modification states .
  • In vivo models (e.g., xenografts) to contextualize in vitro findings .

Q. What structural and evolutionary insights explain the functional diversification of Kunitz-type inhibitors like SPINT1?

Phylogenetic analyses of Kunitz domains across taxa (e.g., snakes, ticks, humans) reveal convergent evolution for roles in anticoagulation, ion channel modulation, and immune evasion. For instance, tick-derived Kunitz inhibitors (e.g., Amblyomin-X) exhibit noncompetitive FXa inhibition, a trait absent in human SPINT1 . Structural alignment tools (e.g., HawkDock) predict residue-level adaptations driving functional divergence .

Q. How do point mutations in the Kunitz domain alter SPINT1’s inhibitory profile?

Substitutions at the P1 residue (e.g., leucine) can enhance or diminish specificity. For example, a leucine mutation in Schistosoma mansoni SmKI-1 increases elastase inhibition, altering neutrophil responses . Saturation mutagenesis coupled with surface plasmon resonance (SPR) or fluorogenic protease assays quantifies these effects .

Methodological Considerations

  • Structural Analysis : Use X-ray crystallography (e.g., PDB: 3M7Q) or cryo-EM to resolve SPINT1-protease complexes .
  • Functional Assays : Combine kinetic analyses (e.g., kcat/Kmk_{cat}/K_m) with cellular models (e.g., HGF-dependent cell migration assays) .
  • Data Integration : Leverage multi-omics datasets (transcriptomics, proteomics) to map SPINT1’s regulatory networks in disease .

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